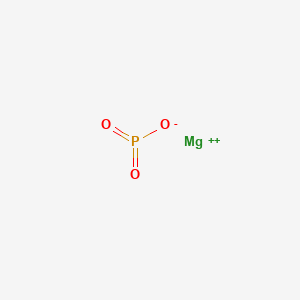
Magnesium phosphonate(1:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium phosphonate(1:1) is an inorganic-organic hybrid compound formed by the coordination of phosphonate ligands to magnesium ions. This compound is known for its structural adaptability and stability, making it suitable for various applications in chemistry, biology, medicine, and industry. The chemical formula for magnesium phosphonate(1:1) is H5MgO3P, and it has a molecular weight of 108.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium phosphonate(1:1) can be synthesized through various methods. One common approach involves the reaction of magnesium salts with phosphonic acid or its derivatives. For instance, the reaction between magnesium chloride and phosphonic acid in an aqueous solution can yield magnesium phosphonate(1:1). The reaction conditions typically involve controlled pH and temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of magnesium phosphonate(1:1) often involves large-scale synthesis using similar reaction routes. The process may include steps such as crystallization, filtration, and drying to obtain the pure compound. Advanced techniques like sonolysis and thermal decomposition can also be employed to enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Magnesium phosphonate(1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can convert magnesium phosphonate(1:1) into lower oxidation state compounds.
Substitution: The phosphonate ligands in the compound can be substituted with other functional groups, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic and inorganic substituents. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield magnesium phosphate, while substitution reactions can produce a variety of organophosphonate derivatives .
Scientific Research Applications
Magnesium phosphonate(1:1) has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which magnesium phosphonate(1:1) exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to metal ions and proteins, influencing their activity and stability. In biological systems, it may inhibit specific enzymes or modulate cellular processes through its interaction with phosphonate-binding sites .
Comparison with Similar Compounds
Similar Compounds
Calcium phosphonate: Similar in structure but with calcium ions instead of magnesium.
Zinc phosphonate: Contains zinc ions and exhibits different chemical properties.
Aluminum phosphonate: Known for its high stability and unique applications in catalysis
Uniqueness
Magnesium phosphonate(1:1) is unique due to its specific coordination chemistry and biocompatibility. Unlike other metal phosphonates, it offers a balance of stability and reactivity, making it suitable for a broader range of applications, particularly in biomedical fields .
Properties
InChI |
InChI=1S/Mg.HO3P/c;1-4(2)3/h;(H,1,2,3)/q+2;/p-1 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAXZLJOARMVRC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)=O.[Mg+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MgO3P+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14332-25-3 |
Source


|
| Record name | Magnesium phosphonate(1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014332253 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium phosphonate(1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.782 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
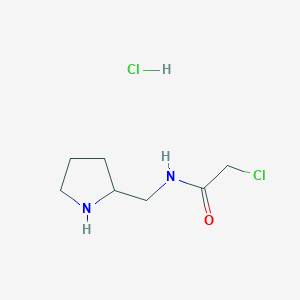
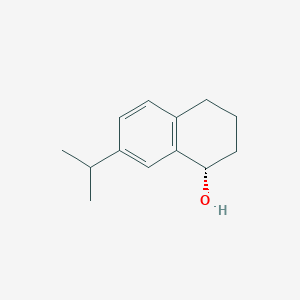
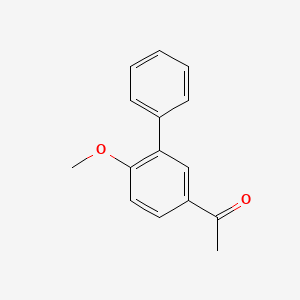
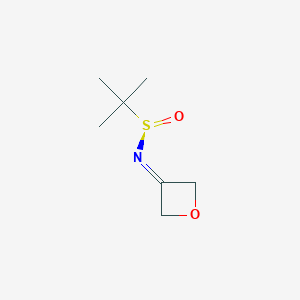
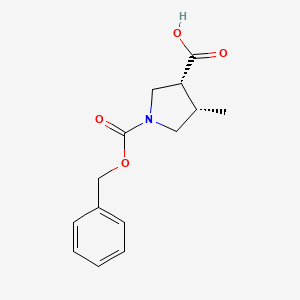
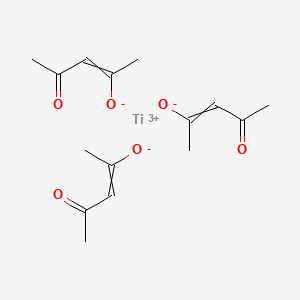
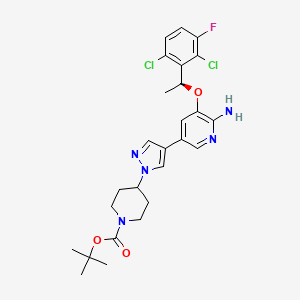
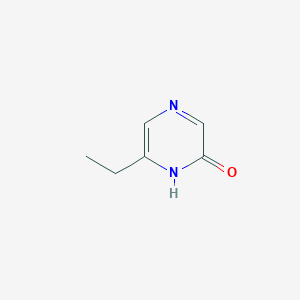
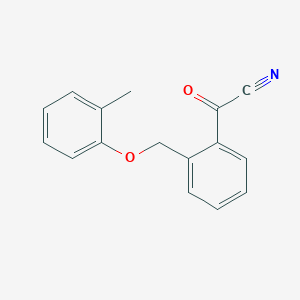
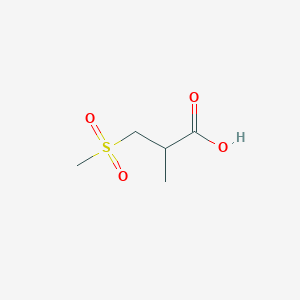
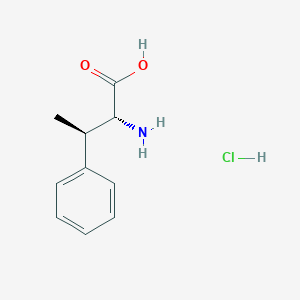
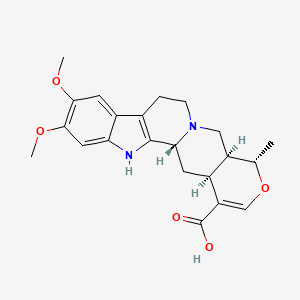
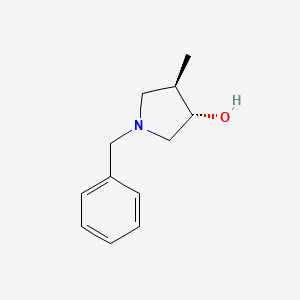
![4-[(4-Methoxyphenyl)sulfanyl]aniline](/img/structure/B3366791.png)
